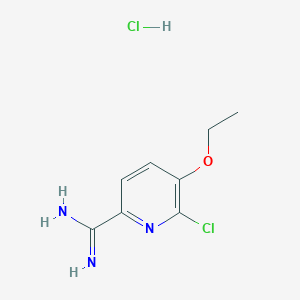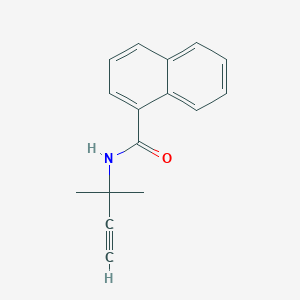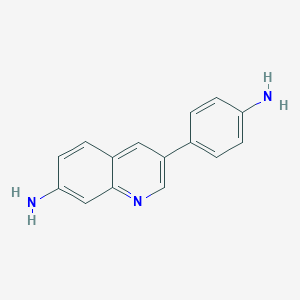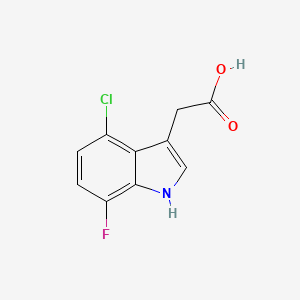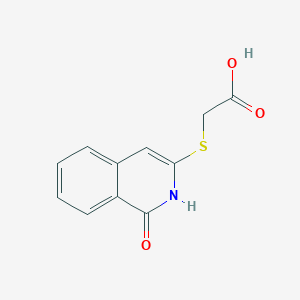
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoroethylthio group attached to a benzene ring, which is further bonded to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid typically involves the introduction of the trifluoroethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of a trifluoroethylthiol with a halogenated benzene derivative under suitable conditions to form the trifluoroethylthio-benzene intermediate. This intermediate is then subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The trifluoroethylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of enzyme inhibitors and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoroethylthio group can also modulate the electronic properties of the compound, influencing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
Trifluorotoluene: A compound with a trifluoromethyl group attached to a benzene ring.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)-methyl)benzoate: A trifluoroethyl sulfide analogue with biological activity.
Uniqueness
3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoroethylthio and boronic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form reversible covalent bonds, making it valuable in various applications.
Propiedades
Número CAS |
915402-00-5 |
|---|---|
Fórmula molecular |
C8H8BF3O2S |
Peso molecular |
236.02 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2S/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 |
Clave InChI |
ORNQEDKTMCJEHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)SCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)

![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)

![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)
